(E)-N-(2-cyclohexylsulfanylethyl)-3-(2,4-dichlorophenyl)prop-2-enamide
Overview
Description
(E)-N-(2-cyclohexylsulfanylethyl)-3-(2,4-dichlorophenyl)prop-2-enamide is an organic compound that features a combination of cyclohexyl, sulfanyl, dichlorophenyl, and prop-2-enamide groups
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-cyclohexylsulfanylethyl)-3-(2,4-dichlorophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties. Its structural features suggest it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of the dichlorophenyl group is often associated with bioactivity, making it a promising scaffold for drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-cyclohexylsulfanylethyl)-3-(2,4-dichlorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Prop-2-enamide Backbone: This can be achieved through a condensation reaction between 2,4-dichlorobenzaldehyde and an appropriate amide precursor.
Introduction of the Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group can be introduced via a nucleophilic substitution reaction using a cyclohexylthiol reagent.
Final Coupling: The final step involves coupling the intermediate products under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-cyclohexylsulfanylethyl)-3-(2,4-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Mechanism of Action
The mechanism of action of (E)-N-(2-cyclohexylsulfanylethyl)-3-(2,4-dichlorophenyl)prop-2-enamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-cyclohexylsulfanylethyl)-3-phenylprop-2-enamide: Similar structure but lacks the dichlorophenyl group.
(E)-N-(2-cyclohexylsulfanylethyl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure with a single chlorine substitution.
(E)-N-(2-cyclohexylsulfanylethyl)-3-(2,4-dimethylphenyl)prop-2-enamide: Similar structure with methyl groups instead of chlorine.
Uniqueness
The presence of the dichlorophenyl group in (E)-N-(2-cyclohexylsulfanylethyl)-3-(2,4-dichlorophenyl)prop-2-enamide makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-N-(2-cyclohexylsulfanylethyl)-3-(2,4-dichlorophenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NOS/c18-14-8-6-13(16(19)12-14)7-9-17(21)20-10-11-22-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,20,21)/b9-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURGLPWRCOGJHG-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SCCNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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